molecular formula C10H9I2NO4 B12295455 (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

Cat. No.: B12295455
M. Wt: 460.99 g/mol
InChI Key: VHMVURRYXKQJID-UHFFFAOYSA-N
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Description

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a compound of significant interest in various scientific fields. It is an endogenous metabolite and plays a crucial role in biochemical processes, particularly in the biosynthesis of thyroid hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves the iodination of L-tyrosine. One efficient method is the solvent-free iodination of L-tyrosine using 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This reaction occurs at room temperature and yields high purity diiodotyrosine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same iodination reaction but with optimized conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of iodine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophilic aromatic substitution using reagents like iodine and a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.

Scientific Research Applications

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid involves its role as a precursor in the biosynthesis of thyroid hormones. It is iodinated to form diiodotyrosine, which then couples with other iodinated tyrosine residues to produce thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

Similar Compounds

    L-3,5-Diiodotyrosine: A direct precursor in the synthesis of thyroid hormones.

    Monoiodotyrosine: Another iodinated derivative of tyrosine involved in thyroid hormone synthesis.

    Thyroxine (T4): A thyroid hormone produced from the coupling of diiodotyrosine residues.

    Triiodothyronine (T3): Another thyroid hormone formed from the coupling of monoiodotyrosine and diiodotyrosine residues.

Uniqueness

(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is unique due to its specific structure and role in thyroid hormone biosynthesis. Its diiodinated form allows it to participate directly in the formation of essential thyroid hormones, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H9I2NO4

Molecular Weight

460.99 g/mol

IUPAC Name

2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)

InChI Key

VHMVURRYXKQJID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O

Origin of Product

United States

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